8-(4-Hexylphenyl)-8-oxooctanoic acid
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Overview
Description
The compound “8-(4-Hexylphenyl)-8-oxooctanoic acid” is a fatty acid with a hexylphenyl group attached to the 8th carbon atom. Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a long carbon chain with a carboxylic acid group (-COOH) at one end and a hexylphenyl group attached to the 8th carbon atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, fatty acids in general can undergo a variety of reactions. They can be esterified, hydrogenated, and can react with bases to form soaps .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other long-chain fatty acids. These might include a relatively high melting point and boiling point, and the ability to form micelles in solution .Scientific Research Applications
Liquid Crystalline Applications
Research indicates that derivatives similar to 8-(4-Hexylphenyl)-8-oxooctanoic acid, such as 4′-(2,3 Dihydroxypropoxy) diphenyl 4-oxy-hexanoic acid, are analyzed for their liquid crystalline character and phase transitions. These substances are explored for their potential in creating new macromolecules with side chain liquid crystals, demonstrating flexibility, rigidity, and multifunctionality (López-Velázquez, Hernández-Sosa, Pérez, & Castillo-Rojas, 2012).
Medical Imaging and Metabolism Studies
Another derivative, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, has been synthesized for evaluating medium chain fatty acid metabolism in the liver. This compound is particularly interesting for its potential in medical imaging and studying metabolic processes in the liver (Lee, Choe, Chi, Paik, Lee, Choi, & Kim, 2004).
Electrochemical Sensing and Detection
Compounds like 8-Hydroxy-2'-deoxyguanosine, related in structure to this compound, have been studied for their electrochemical performance. These compounds are significant for their potential in developing biosensors and other electrochemical detection methods in medical and environmental applications (Li, Jia, Wang, & Liu, 2007).
Synthesis of Heterocyclic Compounds
Research on the synthesis of condensed heterocyclic compounds, using similar chemical structures, highlights the importance of such compounds in creating fluorescent materials and potential pharmaceuticals (Shimizu, Hirano, Satoh, & Miura, 2009).
Mechanism of Action
Target of Action
The primary target of 8-(4-Hexylphenyl)-8-oxooctanoic acid is the Thyroid hormone receptor alpha (THRA) . THRA is a high-affinity receptor for thyroid hormones, including triiodothyronine and thyroxine . It can act as a repressor or activator of transcription .
Mode of Action
Boronic acids and their esters, which this compound may be related to, are known to be mild lewis acids . They can interact with biological targets via reversible covalent interactions, making them valuable tools in drug design .
Biochemical Pathways
Boronic acids and their esters are often used in suzuki-miyaura coupling and stille coupling reactions . They are also used in palladium-catalyzed aminocarbonylation and cross-coupling reactions .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
Boronic acids and their esters are known to be used in the preparation of various bioactive compounds , suggesting that they may have diverse biological effects.
Action Environment
The stability of boronic acids and their esters in water could be influenced by environmental factors such as ph .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its specific properties. For example, if it has surfactant properties, it could be used in the formulation of soaps, detergents, or emulsions . If it has unique optical or electronic properties, it could find use in the field of organic electronics .
Properties
IUPAC Name |
8-(4-hexylphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-7-10-17-13-15-18(16-14-17)19(21)11-8-5-6-9-12-20(22)23/h13-16H,2-12H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHQMJPHPSNGJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645432 |
Source
|
Record name | 8-(4-Hexylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-57-6 |
Source
|
Record name | 4-Hexyl-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(4-Hexylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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